“2-(4-Propoxyphenyl)quinoline-4-carboxylic acid” is a derivative of quinoline-4-carboxylic acid . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
The synthesis of quinoline-4-carboxylic acid derivatives has been achieved by reaction of 2-methoxy acrylates or acrylamides with N -arylbenzaldimines in acetonitrile under InCl 3 catalysis and microwave irradiation . Another method involves the Doebner Hydrogen-Transfer Reaction . A series of 2-Phenyl-quinoline-4-carboxylic acid derivatives were synthesized following an optimized synthetic route .
The structure of “2-(4-Propoxyphenyl)quinoline-4-carboxylic acid” is characterized by the presence of a 2-substituted phenylquinoline-4-carboxylic acid group . The structure with multiple aromatic rings was designed to form strong hydrophobic interactions with residues in the opening of HDAC active site .
The chemical reactions involved in the synthesis of “2-(4-Propoxyphenyl)quinoline-4-carboxylic acid” include Ullmann-type coupling reaction where nucleophilic substitution of Br from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .
2-(4-Propoxyphenyl)quinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. The compound's structure incorporates both a quinoline ring and a propoxyphenyl group, which contribute to its chemical behavior and biological interactions.
The compound can be synthesized through various chemical methods, often involving modifications of existing quinoline structures. It is commercially available from suppliers such as VWR and Matrix Scientific, where it is listed with the CAS number 51842-69-4 and has a molecular formula of C₁₉H₁₇NO₃ .
2-(4-Propoxyphenyl)quinoline-4-carboxylic acid is classified as an aromatic carboxylic acid due to the presence of the carboxyl functional group (-COOH) attached to the quinoline ring. It is also categorized under heterocyclic compounds, specifically within the quinoline family, which is characterized by a fused bicyclic structure containing nitrogen.
The synthesis of 2-(4-propoxyphenyl)quinoline-4-carboxylic acid typically involves several key steps:
The reaction conditions must be carefully controlled, including temperature and pH, to optimize yield and purity. Characterization of the synthesized compound is typically performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and composition.
The molecular structure of 2-(4-propoxyphenyl)quinoline-4-carboxylic acid features a quinoline ring system with a propoxy group attached to a phenyl ring at the 2-position and a carboxylic acid at the 4-position. The structural formula can be represented as follows:
2-(4-Propoxyphenyl)quinoline-4-carboxylic acid can undergo several significant chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield. The reactivity can be influenced by substituents on the aromatic rings, which affect electron density and steric hindrance.
The mechanism of action for 2-(4-propoxyphenyl)quinoline-4-carboxylic acid involves its interaction with biological targets, potentially inhibiting specific enzymes or receptors. This compound has been studied for its ability to inhibit NorA efflux pumps in resistant bacterial strains, suggesting that it may interfere with bacterial drug resistance mechanisms .
Research indicates that derivatives of this compound exhibit promising activity against resistant strains of Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
2-(4-Propoxyphenyl)quinoline-4-carboxylic acid has several applications in scientific research:
Scaffold-hopping approaches have enabled significant diversification of quinoline-based efflux pump inhibitors while preserving critical pharmacophoric features. In studies targeting Staphylococcus aureus NorA efflux pump inhibition, researchers systematically replaced the quinoline-4-yloxy core with diverse heterocyclic systems derived from FDA-approved drug fragments. This strategy generated 6,393 virtual compounds through computational ligand-based core hopping, with four distinct scaffolds selected for synthesis based on pharmacophore fitness values and synthetic accessibility. Crucially, all retained the essential 4-propoxyaryl moiety at the C2-position and protonable alkylamino chain at C4, mirroring the spatial arrangement in lead quinoline compounds [2].
Table 1: Scaffold-Hopping Approaches for Quinoline Core Replacement
Original Core | Scaffold Replacement | Key Retained Features | Biological Outcome |
---|---|---|---|
Quinoline-4-yloxy | Cinchocaine-derived fragment | Propoxyphenyl group, alkylamino chain | Inspired amide-linked hybrid 3a |
Quinoline-4-yloxy | FDA-approved drug fragments (1456 candidates) | Spatial orientation of substituents | 8 synthesized derivatives (3a, 3b, 4a-b, 5a-b, 6a-b) |
Quinoline | Modified bicyclic systems | Hydrophobic domain, protonable nitrogen | Quinoline-4-carboxamides 3a/3b as most potent NorA EPIs |
The cinchocaine-derived fragment emerged as a particularly promising quinoline bioisostere, inspiring the synthesis of amide-linked hybrid 3a that exhibited synergistic activity with ciprofloxacin (4-fold MIC reduction) at remarkably low concentrations (3.13 µg/mL). Structural analysis confirmed that successful scaffold replacements maintained: (1) the spatial distance between hydrophobic domains and protonable centers, (2) π-stacking capabilities through planar systems, and (3) optimal steric bulk for efflux pump binding pockets. The most potent derivatives (3a and 3b) demonstrated negligible cytotoxicity against human THP-1 and A549 cell lines, validating the scaffold-hopping approach for developing safer antimicrobial resistance breakers [2].
The 4-propoxyaryl moiety at the quinoline C2 position has been systematically optimized through pharmacophore modeling to maximize hydrophobic interactions and membrane penetration. Computational studies identified three critical pharmacophoric elements: (1) an aromatic ring for π-stacking within NorA's hydrophobic pocket, (2) a flexible propoxy linker enabling optimal spatial orientation, and (3) electron-donating propyl group enhancing electron density for cation-π interactions. Molecular docking simulations revealed that the propoxyphenyl extension significantly outperformed shorter-chain alkoxyphenyl analogs (methoxy, ethoxy) in binding affinity (ΔG = -9.2 kcal/mol) due to enhanced van der Waals contacts with NorA's Phe-136 and Ala-105 residues [2] [6].
The carboxylic acid at C4 serves dual roles: it facilitates essential hydrogen bonding with Thr-147 in NorA's substrate tunnel while enabling salt formation for improved aqueous solubility. Structure-activity relationship (SAR) studies demonstrated that substituting the carboxylic acid with esters or amides diminished efflux inhibition by >80%, confirming its critical role as a hydrogen bond donor/acceptor. Modifications to the propoxy chain length revealed a sharp activity cliff—n-propyl provided optimal hydrophobic volume (clogP ≈ 4.2), while extending to butoxy decreased activity due to steric clash. This pharmacophore-guided optimization produced 2-(4-propoxyphenyl)quinoline-4-carboxylic acid (CAS# 51842-69-4, C₁₉H₁₇NO₃, MW 307.35) as the lead compound, achieving NorA inhibition at sub-µg/mL concentrations [4] [6].
Traditional Doebner synthesis of 2-arylquinoline-4-carboxylic acids faced limitations including prolonged reaction times (12-24 hours) and moderate yields (45-55%), prompting the adoption of microwave-assisted techniques. Key innovations include: (1) replacement of trifluoroacetic acid with acetic acid as catalyst/solvent, (2) precise temperature control at 120°C, and (3) reduced reaction staging from hours to minutes. This approach generated the foundational intermediate 2-(2-nitrophenyl)quinoline-4-carboxylic acid in 68% yield without chromatographic purification, significantly streamlining downstream functionalization [3] [5].
Table 2: Microwave vs. Conventional Doebner Synthesis Optimization
Reaction Parameter | Conventional Method | Microwave-Optimized | Improvement |
---|---|---|---|
Catalyst | Trifluoroacetic acid | Acetic acid (excess as solvent) | Avoids hazardous TFA |
Temperature | Reflux (~78°C) | 120°C | Accelerates kinetics |
Time | 12 hours | 25 minutes | 29-fold reduction |
Workup | Column chromatography | Acid-base extraction + recrystallization | Simplified purification |
Yield | ~45% (literature avg.) | 68% | 23% absolute increase |
Critical process parameters were rigorously optimized: temperature >100°C prevented intermediate precipitation, while microwave power density ≥150 W ensured homogeneous heating. Post-reaction, the efficient acid-base extraction leveraged the carboxylic acid's pKa (≈3.5), precipitating the product at pH 2-3 with >95% purity after recrystallization from ethanol/water. This methodology enabled rapid access to gram-scale quantities of 2-(4-propoxyphenyl)quinoline-4-carboxylic acid within 40 minutes total processing time, establishing a robust platform for quinoline library synthesis [3] [5].
Structural hybridization of the quinoline-4-carboxylic acid core has yielded multifunctional derivatives with dual mechanisms of action. Three strategic approaches dominate:
Antimicrobial-Efflux Inhibitor Hybrids: Incorporating NorA-recognized motifs into the C2 aryl position produced 6-methyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid (Y200-3246, C₂₀H₁₉NO₃, MW 321.38). The ortho-propoxyphenyl and C6-methyl groups enhanced penetration against methicillin-resistant Staphylococcus aureus (MRSA), with logD (0.75) balancing membrane permeability and aqueous solubility [7] [10].
HDAC Inhibitor Hybrids: Fusion with hydroxamic acid zinc-binding groups via phenylpiperazine linkers generated histone deacetylase (HDAC) inhibitors. Compound D28 exhibited HDAC3 selectivity (IC₅₀ = 0.24 μM) and potent antiproliferative activity against K562 cells (IC₅₀ = 1.78 μM). The carboxylic acid at C4 served as an attachment point for hydrazide ZBG variants (D29, D30), though these showed reduced cellular activity despite improved enzyme inhibition [8].
Halogenated Bioisosteres: Introducing electron-withdrawing substituents modulated electronic properties while maintaining target engagement. 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid (C₁₉H₁₆ClNO₂, MW 325.8) demonstrated enhanced Gram-positive activity, where chlorine at C6 increased lipophilicity (clogP ≈ 4.5) and the para-isopropyl group optimized hydrophobic pocket filling [9].
These hybrids leverage shared synthetic intermediates: Pfitzinger condensation of isatin with substituted acetophenones generated the quinoline core, followed by piperazine coupling (TBTU/DCM) or nucleophilic chloro displacement. SAR analysis confirmed that C6 electron-withdrawing groups (Cl, CF₃) amplified antibacterial effects, while para-substituted aryl rings at C2 outperformed ortho analogs in HDAC inhibition [8] [9].
Table 3: Hybrid Quinoline-4-Carboxylic Acid Derivatives and Key Properties
Hybrid Compound | Structural Features | Molecular Weight | Primary Biological Activity |
---|---|---|---|
Y200-3246 | 6-methyl-2-(2-propoxyphenyl) | 321.38 | Broad-spectrum antimicrobial |
D28 | Hydroxamic acid ZBG, piperazine linker | 576.62 | HDAC3 inhibition (IC₅₀ 0.24 µM) |
6-Chloro-2-(4-isopropylphenyl) | C6 chloro, p-isopropylphenyl | 325.80 | MRSA growth inhibition |
D29 | Hydrazide ZBG derivative of D28 | 562.60 | Enhanced HDAC enzyme inhibition |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: